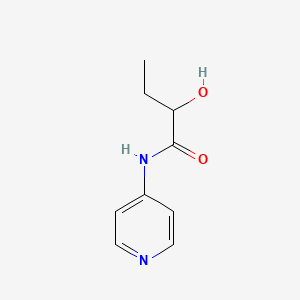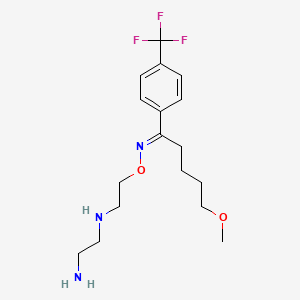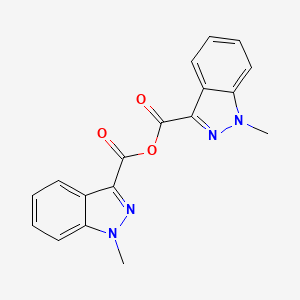
(2S,3S,4S,5R,6S)-6-((4-Amino-5-fluoropyrimidin-2-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
Vue d'ensemble
Description
5-Fluorocytosine O-β-D-Glucuronide is a metabolite of the antifungal/antimicrobial agent, 5-Fluorocytosine.
Flucytosine Glucuronide is a metabolite of the antifungal/antimicrobial agent, 5-Fluorocytosine.
Applications De Recherche Scientifique
Aurora Kinase Inhibition and Cancer Treatment
The compound is related to the Aurora kinase inhibitors. Aurora kinase inhibitors play a critical role in cancer therapy due to their ability to inhibit Aurora A, a protein associated with cell division. This inhibition can be effective in treating various forms of cancer. A compound structurally related to (2S,3S,4S,5R,6S)-6-((4-Amino-5-fluoropyrimidin-2-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid has been mentioned in this context (ロバート ヘンリー,ジェームズ, 2006).
Enantiospecific Synthesis
The compound is involved in the enantiospecific synthesis of related compounds. Such syntheses are crucial for creating specific enantiomers of pharmaceutical compounds, which can have differing biological activities. The relevance of enantiospecific synthesis to the scientific application of this compound has been explored (Pierre‐François Deschenaux et al., 1989).
Synthesis of Anticancer Compounds
This compound is used in the synthesis of various anticancer agents. For example, its structure is similar to compounds synthesized for potential use in treating cancer, particularly through interactions with tubulin, a protein involved in cell division, and may contribute to the inhibition of tubulin polymerization (R. Jayarajan et al., 2019).
Influenza Virus Sialidase Inhibition
Compounds structurally related to this molecule have been evaluated as inhibitors of influenza virus sialidase. The inhibition of sialidase, an enzyme that facilitates the release of the virus from infected cells, is a strategy used in the treatment of influenza (P. Smith et al., 1999).
Antibacterial Activity
Similar compounds have shown promising results in antibacterial activity. This includes activity against various bacterial strains, highlighting the potential use of this compound in the development of new antibacterial agents (H. Egawa et al., 1984).
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(4-amino-5-fluoropyrimidin-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O7/c11-2-1-13-10(14-7(2)12)21-9-5(17)3(15)4(16)6(20-9)8(18)19/h1,3-6,9,15-17H,(H,18,19)(H2,12,13,14)/t3-,4-,5+,6-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJZXXMQOQRFRT-VHBMUUDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)OC2C(C(C(C(O2)C(=O)O)O)O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=N1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)

![3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester](/img/structure/B602290.png)





![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)


